(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
Overview
Description
Scientific Research Applications
Biocompatible Polymer Synthesis
(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate and its derivatives play a role in synthesizing biocompatible polymers. For instance, its epoxide derivatives are used in creating polymers via alternating copolymerization with carbon dioxide, producing poly(tert-butyl 3,4-dihydroxybutanoate carbonate). This polymer exhibits high carbonate linkage, regioselectivity, and a suitable glass-transition temperature. Such polymers have potential applications in biodegradable materials and drug delivery systems (Tsai, Wang, & Darensbourg, 2016).
Asymmetric Synthesis of Amino Acid Derivatives
This chemical is used in the asymmetric synthesis of unsaturated β-amino acid derivatives. For example, the synthesis of unsaturated β-amino acid derivatives, such as (3 R )-( E )-3-( N - tert -butoxycarbonyl)aminohex-4-enoate, utilizes lithium (α-methylbenzyl)allylamide and (E, E)-tert-butyl hex-2,4-dienoate (Davies, Fenwick, & Ichihara, 1997).
Biologically Active Substance Synthesis
It is instrumental in synthesizing biologically active substances. For example, its N-protected methyl variants are reduced by baker's yeast to yield erythro-hydroxy esters and hydroxy esters, which can be transformed into biologically active substances like sperabillin C and (R)-GABOB (Hashiguchi, Kawada, & Natsugari, 1992).
Chiral Synthesis and Catalytic Hydrogenation
Chiral derivatives of (S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate are used for substitutions, chain elongations, and catalytic hydrogenation to produce β-hydroxy-acid derivatives. This process has implications in generating compounds with specific stereochemistry, useful in pharmaceuticals (Noda & Seebach, 1987).
Aminocarbonate Synthesis
It serves in the synthesis of tert-butyl aminocarbonate, a compound that can rapidly acylate amines in both organic and aqueous solutions. This property is significant for biochemical applications where acylation reactions are required (Harris & Wilson, 1983).
Synthesis of Benzyl Aminocarbonate Derivatives
The compound is also essential in the efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, derived from natural or protected l-amino acids, suggesting its role in creating complex organic molecules (Koseki, Yamada, & Usuki, 2011).
properties
IUPAC Name |
tert-butyl (3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-12(2,3)18-10(16)7-9(8-15)14-11(17)19-13(4,5)6/h9,15H,7-8H2,1-6H3,(H,14,17)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLKHZZDXASXLR-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469515 | |
Record name | tert-Butyl (3S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate | |
CAS RN |
153287-86-6 | |
Record name | tert-Butyl (3S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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